

IUPAC name for Phthalimide and its derivatives

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An In-depth Technical Guide to the IUPAC Nomenclature of **Phthalimide** and its Derivatives

Introduction

Phthalimide is an imide derivative of phthalic anhydride, presenting as a white solid at room temperature with the chemical formula C₈H₅NO₂.[1] Structurally, it comprises a benzene ring fused to a five-membered ring that contains two carbonyl groups attached to a central nitrogen atom.[1] This compound is a crucial building block in organic synthesis, notably as a masked form of ammonia, finding extensive use in the preparation of primary amines through the Gabriel synthesis.[2] Its derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the IUPAC nomenclature for **phthalimide** and its derivatives, alongside relevant physicochemical data and key experimental protocols.

IUPAC Nomenclature

The systematic naming of **phthalimide** and its derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Parent Compound: Phthalimide

The preferred IUPAC name for the parent **phthalimide** structure is 1H-Isoindole-1,3(2H)-dione. [1][2] This name is derived from the heterocyclic isoindole ring system, with the "(2H)" indicating a hydrogen atom on the nitrogen at position 2, and "-1,3-dione" specifying the two



ketone groups.[1][5] Other acceptable systematic names include isoindole-1,3-dione and 1,3-isoindolinedione.[5] The numbering of the bicyclic structure is crucial for naming derivatives.

Below is a diagram illustrating the core structure and IUPAC numbering.

Caption: Structure and IUPAC numbering of the **phthalimide** core.

N-Substituted Phthalimides

Derivatives with a substituent on the nitrogen atom are the most common. In systematic nomenclature, the nitrogen is at position 2. Therefore, an alkyl or aryl group attached to the nitrogen is named as a substituent at this position.

- Systematic Name: 2-(Substituent)isoindole-1,3-dione
- Common Name: N-(Substituent)phthalimide

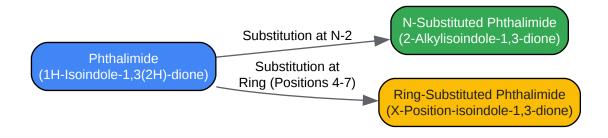
For example, the product of reacting potassium **phthalimide** with ethyl bromide is systematically named 2-ethylisoindole-1,3-dione. Its common name is N-ethyl**phthalimide**.

Ring-Substituted Phthalimides

Substituents on the benzene ring are indicated by numbers corresponding to their position on the isoindole ring system (positions 4, 5, 6, and 7).

Systematic Name: (Position)-(Substituent)isoindole-1,3-dione

For instance, a **phthalimide** derivative with a nitro group on the carbon adjacent to the fusion point is named 4-nitroisoindole-1,3-dione.



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Caption: Logical relationship for naming **phthalimide** derivatives.

Physicochemical and Spectroscopic Data

Quantitative data for **phthalimide** and its derivatives are essential for experimental design and characterization.

Table 1: Physical Properties of Phthalimide

Property	Value	Reference
Molecular Formula	C ₈ H ₅ NO ₂	[1][2]
Molecular Weight	147.13 g/mol	[6]
Melting Point	232–235 °C	[7]
pKa of N-H	~8.3	[8][9]
Solubility in Water	Slightly soluble	[1][2]
Appearance	White to light tan solid/powder	[1][5]

Table 2: Spectroscopic Data for a Model Phthalimide Derivative

This table presents data for a model N-substituted **phthalimide** derivative bearing a 1,2,3-triazole unit, specifically compound 8a from a cited study.[10]



Spectroscopic Technique	Characteristic Peaks / Shifts (δ in ppm, ν in cm $^{-1}$)
¹ H NMR (CDCl ₃)	δ 7.85–7.73 (m, 5H, Phthalimide aromatic protons + triazole =C-H)
¹³ C NMR (CDCl₃/DMSO-d ₆)	δ 172.17, 168.28 (Imide and Amide C=O), 147.24 (Triazole quaternary C), 139.12, 136.77, 129.92 (Phthalimide aromatic C)
FT-IR	ν 3297 (N-H stretch), 3153 (Triazole C-H stretch), 3067–2957 (Aromatic & Aliphatic C-H stretch)
HR-MS	m/z 368.17172 ([M+H]+)

Experimental Protocols

Detailed methodologies for the synthesis of **phthalimide** and its application in the Gabriel synthesis are provided below.

Protocol 1: Synthesis of Phthalimide from Phthalic Anhydride

This protocol is adapted from a procedure involving the reaction of phthalic anhydride with aqueous ammonia.[7]

Reagents and Materials:

- Phthalic anhydride (500 g, 3.4 moles)
- 28% Aqueous ammonia (400 g, 6.6 moles)
- 5-L round-bottomed flask (Pyrex)
- Air condenser
- Heating source (free flame)



· Crock for cooling

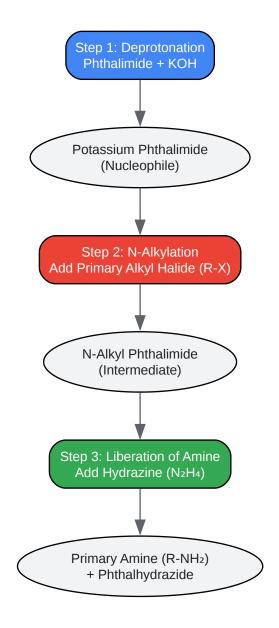
Procedure:

- Place a mixture of 500 g of phthalic anhydride and 400 g of 28% aqueous ammonia in a 5-L round-bottomed flask.
- Fit the flask with an air condenser (≥10 mm diameter).
- Slowly heat the flask with a free flame, shaking occasionally. Any material that sublimes into the condenser should be pushed down with a glass rod.
- Continue heating until the mixture reaches a state of quiet fusion at approximately 300 °C.
- Pour the hot reaction mixture into a crock, cover it with paper to prevent sublimation, and allow it to cool.
- The resulting solid product is practically pure **phthalimide** and can be ground up for use without further purification. Yield: 470–480 g (95–97% of the theoretical amount).[7]

Protocol 2: Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a robust, multi-step method to convert primary alkyl halides into primary amines, avoiding the over-alkylation common in other methods.[8][11]





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Caption: Experimental workflow for the Gabriel Synthesis of primary amines.

Step 1: Formation of Potassium Phthalimide

- Objective: To deprotonate **phthalimide** to form a potent nucleophile.[11]
- Procedure: React phthalimide with an equimolar amount of ethanolic potassium hydroxide (KOH). The hydroxide ion deprotonates the imide N-H, which is relatively acidic (pKa ≈ 8.3) due to resonance stabilization by the two adjacent carbonyl groups.[9][11] This forms the potassium salt of phthalimide (potassium phthalimide).[12]



Step 2: N-Alkylation of Phthalimide

- Objective: To form the N-alkyl **phthalimide** intermediate via nucleophilic substitution.[12]
- Procedure: Heat the potassium **phthalimide** from Step 1 with a primary alkyl halide (R-X) in a polar aprotic solvent like DMF (dimethylformamide).[12] The **phthalimide** anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_n2 reaction to displace the halide and form the N-alkyl **phthalimide**.[8] This reaction is generally not effective for secondary alkyl halides.[13]

Step 3: Liberation of the Primary Amine

- Objective: To cleave the N-alkyl **phthalimide** to release the desired primary amine.[8]
- Procedure (Ing-Manske Procedure): Treat the N-alkyl **phthalimide** from Step 2 with hydrazine (N₂H₄) in a suitable solvent.[13] Hydrazine acts as a nucleophile, attacking the carbonyl carbons and leading to the formation of the primary amine (R-NH₂) and a stable phthalhydrazide precipitate, which can be removed by filtration.[13] Alternatively, acidic or basic hydrolysis can be used, but these methods can be harsh and may result in lower yields.[11][13]

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